1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
Description
1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a synthetic urea derivative with the molecular formula C₂₃H₂₆ClN₅O₂ and a molecular weight of 439.9 g/mol . Its structure includes:
- A 3-chloro-2-methylphenyl group on one urea nitrogen.
- A 3-methoxyphenyl group on the adjacent urea nitrogen.
- A triazoloazepine moiety linked via a methyl group to the urea backbone.
The triazoloazepine ring (a fused triazole and azepine system) is critical for its pharmacological profile, likely contributing to binding interactions with biological targets such as neurotransmitter receptors or enzymes . The chloro and methoxy substituents enhance lipophilicity and electronic effects, influencing bioavailability and target affinity .
Properties
Molecular Formula |
C23H26ClN5O2 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O2/c1-16-19(24)10-7-11-20(16)29(23(30)25-17-8-6-9-18(14-17)31-2)15-22-27-26-21-12-4-3-5-13-28(21)22/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30) |
InChI Key |
DRQCYTXHONOCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-methylphenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multi-step organic reactions. The process may include:
Formation of the triazoloazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings.
Urea formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in the intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-methylphenyl)-1-(3-methoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea would depend on its specific biological target. It may involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Receptor interaction: Modulating receptor function to elicit a cellular response.
Pathway modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Findings:
Substituent Effects: Chloro groups (e.g., in and ) enhance target affinity but may reduce solubility. Methoxy groups (e.g., in target compound and ) improve electronic interactions (e.g., hydrogen bonding) with biological targets .
Triazoloazepine Core :
- This moiety is conserved across analogs and is associated with binding to receptors such as GABAA or serotonin receptors .
- Modifications to the azepine ring (e.g., saturation) alter conformational flexibility and binding kinetics .
Biological Activity: The target compound’s 3-methoxyphenyl group may confer selectivity for monoamine oxidase (MAO) inhibition, similar to structurally related antidepressants . Analogs with dual chloro substituents () show stronger antimicrobial activity, likely due to increased membrane disruption .
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
This compound can be structurally represented as follows:
The structure features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily related to its interactions with various biological targets. The following sections detail specific activities and mechanisms of action.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing the indazole moiety have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SNU16 | 77.4 | FGFR2 inhibition |
| Compound B | KG1 | 25.3 | Apoptosis induction |
| Compound C | MCF7 | 30.2 | Cell cycle arrest |
Neuroprotective Effects
Research has suggested potential neuroprotective effects associated with the compound's structural analogs. These effects may be mediated through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Study: Neuroprotective Activity
A study evaluating the neuroprotective effects of similar compounds demonstrated a significant reduction in neuronal apoptosis following exposure to neurotoxic agents. The compounds were found to enhance neurite outgrowth in vitro, indicating potential for recovery post-injury.
Antimicrobial Properties
Preliminary investigations have also pointed towards antimicrobial activity. Compounds with similar urea linkages have been documented to exhibit antibacterial and antifungal properties through disruption of microbial cell wall synthesis or function.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The urea moiety plays a critical role in binding to target enzymes, inhibiting their activity.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been noted, influencing various physiological responses.
- Signal Transduction Pathway Interference : The compound may interfere with key signaling pathways involved in cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
